1-(4-Chloro-benzenesulfonyl)piperidine
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Overview
Description
1-(4-Chloro-benzenesulfonyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine with the molecular formula (CH₂)₅NH
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-benzenesulfonyl)piperidine typically involves the reaction of piperidine with 4-chlorobenzenesulfonyl chloride. This reaction is carried out in the presence of a base, such as triethylamine, in an aprotic solvent like dichloromethane. The reaction conditions usually include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining consistent reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-benzenesulfonyl)piperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction conditions typically involve the use of a base and an aprotic solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile or oxidizing agent used. For example, nucleophilic substitution with an amine can result in the formation of a sulfonamide derivative .
Scientific Research Applications
1-(4-Chloro-benzenesulfonyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-benzenesulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, it can inhibit enzymes involved in the progression of cancer by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 1-(4-chlorophenyl)piperidine and 1-(4-methylphenyl)sulfonylpiperidine share structural similarities.
Sulfonyl Derivatives: Compounds such as 4-chlorobenzenesulfonamide and 4-chlorobenzenesulfonyl chloride are related due to the presence of the sulfonyl group.
Uniqueness
1-(4-Chloro-benzenesulfonyl)piperidine is unique due to the combination of the piperidine ring and the 4-chlorophenylsulfonyl group. This combination imparts specific chemical properties and biological activities that are not observed in other similar compounds .
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLYJFLDDJOJCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359475 |
Source
|
Record name | Piperidine, 1-[(4-chlorophenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.75 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22771-98-8 |
Source
|
Record name | Piperidine, 1-[(4-chlorophenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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